
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone is a synthetic organic compound that features both phenolic and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 5-chloro-1-methyl-1H-imidazole.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Automated Purification: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1H-imidazol-2-yl)-propenone: Lacks the methyl group on the imidazole ring.
1-(5-Chloro-2-hydroxy-phenyl)-3-(1-methyl-1H-imidazol-2-yl)-propenone: Lacks the chlorine atom on the imidazole ring.
Uniqueness
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone is unique due to the presence of both chlorine atoms and the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H10Cl2N2O2 |
|---|---|
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-12(15)7-16-13(17)5-4-11(19)9-6-8(14)2-3-10(9)18/h2-7,18H,1H3 |
Clé InChI |
HOFXWHWZEHOWPR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)

![[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B12441305.png)
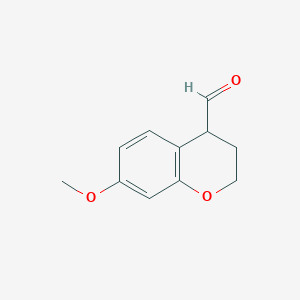
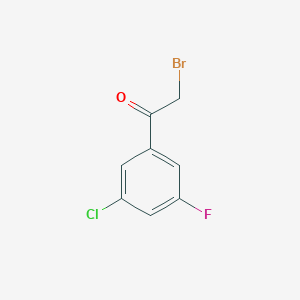
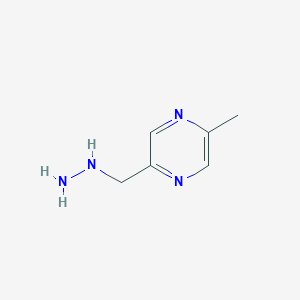
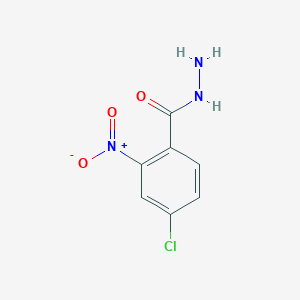
![cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B12441332.png)
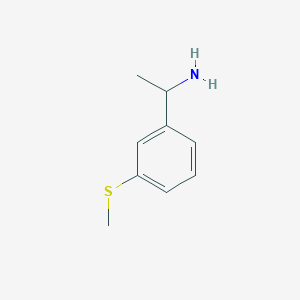
![1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12441335.png)
![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)
